Cas no 1171609-01-0 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide)

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide
- N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclohexanecarboxamide
- AKOS024508841
- VU0643519-1
- F5460-0019
- 1171609-01-0
- CCG-311758
- N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
- N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide
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- Inchi: 1S/C18H20N4OS/c1-12-11-16(20-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)24-18/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,20,23)
- InChI Key: HJOPLBQJTRQPAY-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC(C)=NN2C2=NC3=CC=CC=C3S2)=O)CCCCC1
Computed Properties
- Exact Mass: 340.13578245g/mol
- Monoisotopic Mass: 340.13578245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88Ų
- XLogP3: 4.7
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5460-0019-5μmol |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5460-0019-10μmol |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5460-0019-5mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5460-0019-1mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5460-0019-3mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5460-0019-50mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 90%+ | 50mg |
$160.0 | 2023-05-21 | |
Life Chemicals | F5460-0019-15mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5460-0019-20μmol |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5460-0019-2mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5460-0019-20mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide |
1171609-01-0 | 20mg |
$99.0 | 2023-09-10 |
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide
Research Briefing on N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide (CAS: 1171609-01-0)
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide (CAS: 1171609-01-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole-pyrazole hybrid scaffold, has demonstrated promising pharmacological properties, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its potential applications in oncology, neurodegenerative diseases, and inflammatory disorders, making it a compound of high interest for drug discovery and development.
The synthesis of N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide involves a multi-step process that includes the condensation of 2-aminobenzothiazole with a pyrazole derivative, followed by cyclohexanecarboxamide incorporation. The compound's structural complexity and stereochemistry have been confirmed through advanced spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography. These analyses have provided critical insights into its molecular conformation and potential binding modes with biological targets.
Recent preclinical studies have highlighted the compound's efficacy in inhibiting key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in cancer. In vitro assays using cancer cell lines have shown that N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide induces apoptosis and cell cycle arrest at low micromolar concentrations. Additionally, its ability to cross the blood-brain barrier (BBB) has sparked interest in its potential for treating central nervous system (CNS) disorders, including Alzheimer's disease and Parkinson's disease.
In the context of inflammatory diseases, this compound has exhibited potent anti-inflammatory effects by modulating the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Animal models of rheumatoid arthritis and colitis have demonstrated reduced inflammation and tissue damage upon treatment with N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Structure-activity relationship (SAR) studies are ongoing to identify derivatives with improved efficacy and safety profiles. Furthermore, toxicological evaluations are necessary to assess its potential side effects and therapeutic window.
In conclusion, N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide represents a versatile scaffold with broad therapeutic potential. Its unique chemical structure and multifaceted biological activities make it a compelling candidate for further investigation in drug development. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and advancing it through clinical trials to validate its therapeutic utility.
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